Methyl 1,6-dimethyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Methyl 1,6-dimethyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 301319-91-5
VCID: VC5290119
InChI: InChI=1S/C14H15N3O5/c1-8-11(13(18)22-3)12(15-14(19)16(8)2)9-6-4-5-7-10(9)17(20)21/h4-7,12H,1-3H3,(H,15,19)
SMILES: CC1=C(C(NC(=O)N1C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC
Molecular Formula: C14H15N3O5
Molecular Weight: 305.29

Methyl 1,6-dimethyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

CAS No.: 301319-91-5

Cat. No.: VC5290119

Molecular Formula: C14H15N3O5

Molecular Weight: 305.29

* For research use only. Not for human or veterinary use.

Methyl 1,6-dimethyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate - 301319-91-5

Specification

CAS No. 301319-91-5
Molecular Formula C14H15N3O5
Molecular Weight 305.29
IUPAC Name methyl 3,4-dimethyl-6-(2-nitrophenyl)-2-oxo-1,6-dihydropyrimidine-5-carboxylate
Standard InChI InChI=1S/C14H15N3O5/c1-8-11(13(18)22-3)12(15-14(19)16(8)2)9-6-4-5-7-10(9)17(20)21/h4-7,12H,1-3H3,(H,15,19)
Standard InChI Key VWXWMPLAPFBWIL-UHFFFAOYSA-N
SMILES CC1=C(C(NC(=O)N1C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC

Introduction

Methyl 1,6-dimethyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound belonging to the class of tetrahydropyrimidines. Tetrahydropyrimidines are known for their diverse biological activities and applications in medicinal chemistry. This compound features a tetrahydropyrimidine ring with specific substituents, including a methyl group, two methyl groups on the ring, and a nitrophenyl group, contributing to its unique chemical properties and potential biological activities.

Synthesis Methods

The synthesis of tetrahydropyrimidine derivatives typically involves multi-step organic reactions. Common methods include the condensation of appropriate aldehydes, β-ketoesters, and urea or thiourea under acidic or basic conditions. The reaction is often carried out in solvents like ethanol or methanol at elevated temperatures to facilitate the formation of the tetrahydropyrimidine ring.

Research Findings and Future Directions

Research on tetrahydropyrimidine derivatives highlights their potential in medicinal chemistry. Studies often focus on modifying the structure of these compounds to enhance their biological activities. For Methyl 1,6-dimethyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, future research could explore its synthesis optimization, biological activity screening, and potential applications in drug development.

Comparison with Similar Compounds

Similar compounds, such as Propyl 1,6-dimethyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate and 2-Phenoxyethyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, have been studied for their antimicrobial and anticancer properties. These compounds illustrate the diversity within the tetrahydropyrimidine class and emphasize the unique features of each derivative due to their specific substituents.

CompoundMolecular FormulaMolecular WeightUnique Features
Propyl 1,6-dimethyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateNot specified333.34 g/molPropyl group, nitrophenyl substituent
2-Phenoxyethyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateC21H21N3O6411.4 g/molPhenoxyethyl group, 3-nitrophenyl substituent

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